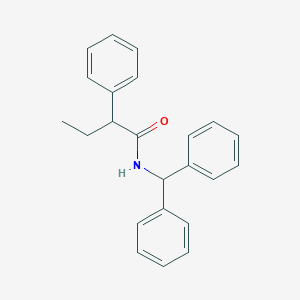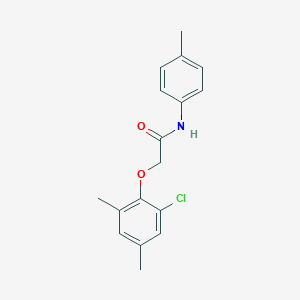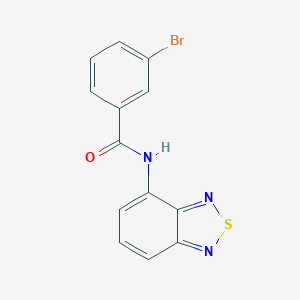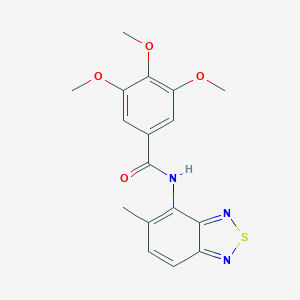
N-(diphenylmethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-2-phenylbutanamide is an organic compound with the molecular formula C23H23NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(diphenylmethyl)-2-phenylbutanamide can be synthesized through several methods. One common approach involves the Ritter reaction, where benzhydrol reacts with phenylacetonitrile in the presence of a strong acid like sulfuric acid (H2SO4) or aluminum hydrogen sulfate (Al(HSO4)3). The reaction typically requires refluxing in a suitable solvent such as nitromethane . Another method involves the deprotection of N-benzhydryl groups in β-lactams using N-bromosuccinimide (NBS) and catalytic bromine under sunlight irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl amines .
Scientific Research Applications
N-(diphenylmethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, detergents, and other chemical products.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
N-(diphenylmethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
N-benzhydrylbenzamide: Similar structure but with a different alkyl chain length.
N,N-diphenethylbenzamide: Contains two phenethyl groups instead of the benzhydryl group.
N,N-dihexylbenzamide: Features hexyl groups, leading to different physical and chemical properties
These compounds share some structural similarities but differ in their specific functional groups and chain lengths, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
N-benzhydryl-2-phenylbutanamide |
InChI |
InChI=1S/C23H23NO/c1-2-21(18-12-6-3-7-13-18)23(25)24-22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3,(H,24,25) |
InChI Key |
DYUNUYGJNCIPFD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B411685.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B411688.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B411691.png)
![Dimethyl 5-[(3-propoxybenzoyl)amino]isophthalate](/img/structure/B411694.png)
![Dimethyl 5-[(3-butoxybenzoyl)amino]isophthalate](/img/structure/B411695.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B411697.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B411699.png)
![2-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B411700.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B411701.png)
![N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B411703.png)
![Dimethyl 2-[(2-phenoxypropanoyl)amino]terephthalate](/img/structure/B411707.png)
